molecular formula C22H26N2O4 B3931180 N-benzoylphenylalanylleucine

N-benzoylphenylalanylleucine

Cat. No.: B3931180
M. Wt: 382.5 g/mol
InChI Key: AYQHQTALHLLYTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoylphenylalanylleucine is a synthetic dipeptide derivative comprising phenylalanine and leucine residues linked via an amide bond, with a benzoyl group attached to the N-terminus. Its structure combines aromatic (benzoyl and phenylalanine) and aliphatic (leucine) components, making it a molecule of interest in peptide chemistry and drug design.

Properties

IUPAC Name

2-[(2-benzamido-3-phenylpropanoyl)amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-15(2)13-19(22(27)28)24-21(26)18(14-16-9-5-3-6-10-16)23-20(25)17-11-7-4-8-12-17/h3-12,15,18-19H,13-14H2,1-2H3,(H,23,25)(H,24,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQHQTALHLLYTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be inferred based on general structural and functional similarities to compounds described in the literature. Below is a synthesis of insights from the evidence and broader chemical principles:

Structural Analogues

Benzathine Benzylpenicillin (): Structure: A penicillin derivative complexed with dibenzylethylenediamine. Contains a benzyl group but lacks peptide bonds. Function: Acts as a long-acting antibiotic via slow release of benzylpenicillin.

α-Benzyl-N-methylphenethylamine (): Structure: A phenethylamine derivative with a benzyl and methyl group. Key Difference: This amine-based compound lacks the peptide structure and hydrolytic stability of N-benzoylphenylalanylleucine, limiting direct functional comparisons .

Functional Comparisons

Property This compound (Hypothetical) Benzathine Benzylpenicillin α-Benzyl-N-methylphenethylamine
Chemical Class Dipeptide derivative Penicillin salt Phenethylamine derivative
Bioactivity Potential enzyme inhibition Antibiotic CNS receptor modulation
Metabolic Stability High (amide bonds resist hydrolysis) Moderate (pH-dependent hydrolysis) Low (rapid hepatic metabolism)
Therapeutic Use Research tool (hypothesized) Bacterial infections Neurological studies (hypothesized)

Research Findings

  • Synthetic Challenges : Unlike α-benzyl-N-methylphenethylamine, which requires derivatization and hydrolysis for analysis (e.g., β-glucuronidase treatment), this compound’s peptide bonds may necessitate enzymatic or acid hydrolysis for structural elucidation .
  • Toxicity: No acute toxicity data exist for this compound. In contrast, α-benzyl-N-methylphenethylamine exhibits dose-dependent CNS effects in preclinical models .

Limitations of Available Evidence

Structural analogues in the evidence differ significantly in backbone composition and functionality, limiting direct comparisons. Further experimental studies are required to validate the hypothetical properties of this compound, particularly its pharmacokinetics and receptor interactions.

Q & A

Q. What are the recommended synthetic routes for N-benzoylphenylalanylleucine, and how can purity be validated?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc- or Boc-protected amino acids. The benzoyl group is introduced via acylation of the N-terminal phenylalanine residue. Post-synthesis, purification is achieved via reversed-phase HPLC using a C18 column with a gradient of acetonitrile/water (0.1% TFA). Purity validation requires ≥95% by analytical HPLC, complemented by mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation .

Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?

Methodological Answer: Solubility is determined in PBS (pH 7.4) or simulated biological buffers via saturation shake-flask method, followed by UV-Vis spectrophotometry at λmax (~280 nm due to aromatic residues). Stability assays involve incubating the compound at 37°C and analyzing degradation kinetics using HPLC at timed intervals. For long-term storage, lyophilization and storage at -20°C in inert atmospheres are recommended .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer: High-resolution NMR (1H, 13C, and 2D COSY/HSQC) is essential for confirming backbone connectivity and stereochemistry. FT-IR spectroscopy identifies amide I (~1650 cm⁻¹) and II (~1550 cm⁻¹) bands, while circular dichroism (CD) can assess secondary structure in solution. X-ray crystallography may be used if single crystals are obtainable .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during SPPS, and what are common side reactions?

Methodological Answer: Yield optimization involves adjusting coupling agents (e.g., HBTU vs. HATU), base concentration (DIEA), and reaction time. Common side reactions include aspartimide formation (mitigated by using Fmoc-Asp(OtBu)-OH) and truncation sequences. Monitoring by Kaiser test (ninhydrin) ensures complete deprotection. Post-coupling capping with acetic anhydride minimizes deletion sequences .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Discrepancies may arise from batch-to-batch variability, impurity profiles, or assay conditions. Researchers should:

  • Compare HPLC chromatograms and LC-MS data across studies to identify impurities.
  • Replicate assays under standardized conditions (e.g., cell line, incubation time, concentration).
  • Use orthogonal bioactivity assays (e.g., enzymatic inhibition vs. cellular uptake) to confirm target engagement .

Q. How should researchers design in vitro studies to evaluate the protease resistance of this compound?

Methodological Answer: Incubate the compound with trypsin/chymotrypsin (1:50 enzyme:substrate ratio) in Tris-HCl buffer (pH 8.0) at 37°C. Withdraw aliquots at 0, 1, 2, 4, and 24 hours, quench with 1% TFA, and analyze via HPLC. Quantify intact peptide using peak area normalization. Parallel MALDI-TOF analysis identifies cleavage fragments .

Q. What computational methods predict the binding affinity of this compound to target proteins?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., proteases from PDB) identifies potential binding pockets. MD simulations (GROMACS/NAMD) assess stability of ligand-receptor complexes over 100 ns. Free energy calculations (MM-PBSA/GBSA) quantify binding energies. Validate predictions with SPR or ITC experiments .

Methodological Best Practices

Q. How should researchers document synthetic protocols for reproducibility?

Guidelines: Follow journal-specific standards (e.g., Beilstein Journal of Organic Chemistry):

  • Report exact molar ratios, solvents, temperatures, and reaction times.
  • Include chromatograms (HPLC/LC-MS) and spectral data (NMR, IR) in Supplementary Information.
  • For known intermediates, cite prior literature; for novel steps, provide full characterization .

Q. What statistical approaches are recommended for dose-response studies involving this compound?

Guidelines: Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc Tukey test for multi-group comparisons. Report confidence intervals (95%) and effect sizes. Pre-register analysis plans to avoid p-hacking .

Data Interpretation and Reporting

Q. How to address variability in biological replicate experiments?

Methodological Answer: Include ≥3 biological replicates with technical triplicates. Use coefficient of variation (CV) to quantify variability; CV >20% warrants protocol re-evaluation. Normalize data to internal controls (e.g., housekeeping genes in qPCR). Transparently report outliers and exclusion criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzoylphenylalanylleucine
Reactant of Route 2
Reactant of Route 2
N-benzoylphenylalanylleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.